(3-氯-4-甲氧基苯基)肼

描述

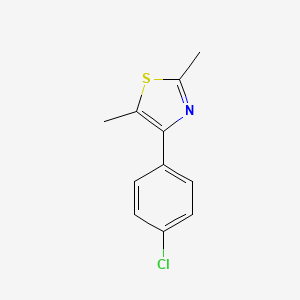

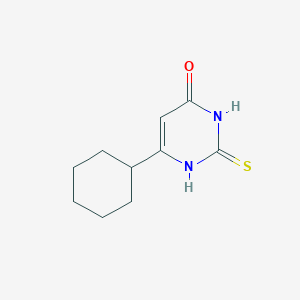

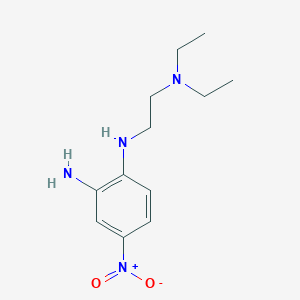

(3-Chloro-4-methoxyphenyl)hydrazine is a chemical compound that can be involved in various organic reactions, particularly in the synthesis of heterocyclic compounds. It is related to compounds that have been synthesized and characterized in the provided studies, which include reactions with hydrazine hydrate and other hydrazine derivatives to form pyrazoles, pyrazolines, and other heterocyclic structures .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of hydrazine or its derivatives with various substrates. For instance, 3-(2-Benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles were prepared from the reaction of 2-styrylchromones and hydrazine hydrate . Similarly, 3-chloro- and 3-bromo-4-methoxycoumarins were transformed into pyrazoles with hydrazines . These reactions typically proceed via nucleophilic substitution and subsequent cyclization to form the heterocyclic ring systems.

Molecular Structure Analysis

The molecular structure of compounds synthesized from reactions involving (3-Chloro-4-methoxyphenyl)hydrazine or its analogs can be complex, with the potential for polymorphism as seen in the synthesis of 1-(p-chlorobenzoyl)-5-methoxy-3-indolylacetic acid . X-ray diffraction analysis is a common technique used to determine the crystal and molecular structure of these compounds, providing insights into their conformation and packing within the crystal lattice .

Chemical Reactions Analysis

The reactivity of (3-Chloro-4-methoxyphenyl)hydrazine derivatives in chemical reactions is diverse. For example, the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with hydrazine monohydrate resulted in the formation of pyrrol-2-one and pyridazin-3(2H)-one derivatives . These reactions are influenced by the nature of the substituents and the reaction conditions, leading to a variety of products with different structural motifs.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from (3-Chloro-4-methoxyphenyl)hydrazine are influenced by their molecular structure. For instance, the presence of electron-donating and electron-withdrawing groups can affect their reactivity and stability. The crystal packing can be altered by minor perturbations such as the substitution of a hydrogen by a methyl group . The intermolecular interactions, such as hydrogen bonding, play a crucial role in determining the properties and reactivity of these compounds .

科学研究应用

合成和抗抑郁活性

(3-氯-4-甲氧基苯基)肼衍生物的一个重要应用是合成具有潜在抗抑郁活性的化合物。Palaska 等人 (2001) 的一项研究探讨了通过 1,3-二苯基-2-丙烯-1-酮与肼合剂反应来合成 3,5-二苯基-2-吡唑啉衍生物。这些衍生物在小鼠的 Porsolt 行为绝望测试中显着减少了不动时间,表明具有潜在的抗抑郁作用。研究强调,苯环上的取代基,如 4-甲氧基和 4-氯,增加了抗抑郁活性,而溴和甲基取代基则降低了抗抑郁活性 (Palaska、Aytemir、Uzbay 和 Erol,2001)。

抗菌和抗真菌活性

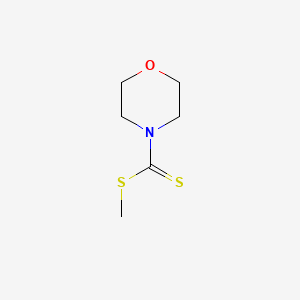

另一个应用涉及合成具有 N-(甲氧基苯基)-2-[(5-硝基呋喃基)亚甲基]肼碳硫酰胺的配位化合物。Gulea 等人 (2019) 研究了这些化合物对标准菌株(如金黄色葡萄球菌、大肠杆菌和酵母样真菌)的抗菌和抗真菌活性。该研究有助于理解此类配位化合物的生物活性 (Gulea 等,2019)。

合成具有抗菌活性的 1,3,4-恶二唑

通过缩合和环化过程合成新型 (4-甲氧基苯基)-四氢吡喃基取代的 1,3,4-恶二唑展示了另一个应用领域。Aghekyan 等人 (2020) 探索了这一过程,导致化合物被测试其抗菌活性。这项研究有助于开发新的抗菌剂 (Aghekyan 等,2020)。

来自腙的抗菌剂

由 5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱合成腙显示出作为抗菌剂的潜力。Sah 等人 (2014) 提供了对合成和针对大肠杆菌和伤寒沙门氏菌等细菌菌株以及黑曲霉等真菌菌株的体外抗菌活性的见解,展示了此类化合物的抗菌潜力 (Sah、Bidawat、Seth 和 Gharu,2014)。

体内监测肼

由于肼的毒性,因此体内检测肼至关重要。为此开发了一种新型基于黄酮的传感器,它能够在存在肼的情况下增强荧光强度,为追踪生物体内的肼暴露提供了一种方法。该传感器可以可视化干细胞和斑马鱼中的肼,为环境保护和生物毒性评估提供了一个有价值的工具 (Liu 等,2014)。

安全和危害

“(3-Chloro-4-methoxyphenyl)hydrazine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

属性

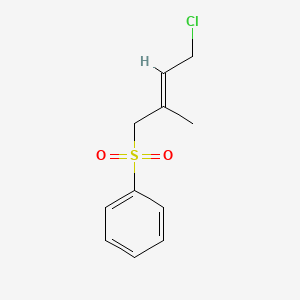

IUPAC Name |

(3-chloro-4-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUNJVKCSTWNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408887 | |

| Record name | (3-chloro-4-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

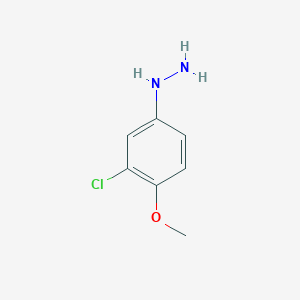

Product Name |

(3-Chloro-4-methoxyphenyl)hydrazine | |

CAS RN |

24630-85-1 | |

| Record name | (3-chloro-4-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。